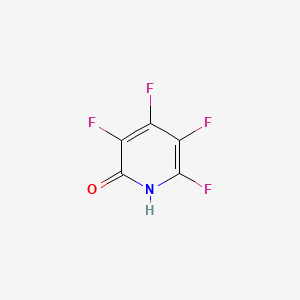

3,4,5,6-Tetrafluoropyridin-2(1H)-one

Description

Properties

Molecular Formula |

C5HF4NO |

|---|---|

Molecular Weight |

167.06 g/mol |

IUPAC Name |

3,4,5,6-tetrafluoro-1H-pyridin-2-one |

InChI |

InChI=1S/C5HF4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11) |

InChI Key |

ZZHMICFWOBFUIR-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=O)NC(=C1F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of 2,3,5,6-Tetrafluoropyridine Derivatives

One common approach is the hydrolysis of 2,3,5,6-tetrafluoropyridine or its 4-substituted derivatives to introduce the keto group at position 2, yielding the pyridin-2-one structure.

- Procedure:

2,3,5,6-Tetrafluoropyridin-4-ol or related hydroxy-substituted intermediates are treated under controlled conditions with bases or nucleophiles to promote hydrolysis at the 2-position. For example, refluxing in aqueous or alcoholic media with potassium hydroxide or sodium bicarbonate can facilitate this transformation. - Example:

The synthesis of 2,3,5,6-tetrafluoropyridin-4-ol followed by reaction with triethylamine and benzoyl chloride in dichloromethane at low temperature leads to derivatives that can be further converted to the pyridin-2-one structure.

Reduction of Pentafluoropyridine

Nucleophilic Aromatic Substitution (SNAr) on Pentafluoropyridine

- Approach:

Pentafluoropyridine undergoes nucleophilic aromatic substitution at the 2-position with nucleophiles such as ammonia or hydroxide ions to form 2-amino or 2-hydroxy derivatives, which can be converted to the pyridinone. - Example:

Reaction of pentafluoropyridine with aqueous ammonia in tetrahydrofuran (THF) under reflux for extended periods (e.g., 18 hours) yields 4-amino-2,3,5,6-tetrafluoropyridine, which can be further transformed into pyridinone derivatives.

Oxidation and Rearrangement Routes

- Method:

Using propenyl lithium reagents to introduce propenyl groups at the 4-position of pentafluoropyridine, followed by oxidation with concentrated nitric acid to convert the propenyl group to a carboxylic acid, and subsequent thermal decarboxylation to yield tetrafluoropyridine derivatives. This method can be adapted to prepare pyridinone structures by further oxidation or hydrolysis steps.

Representative Experimental Data and Yields

Analytical Characterization Supporting Preparation

NMR Spectroscopy:

1H, 13C, and 19F NMR are essential to confirm substitution patterns and fluorine environments. For example, 19F NMR signals typically appear as doublets corresponding to fluorines on the pyridine ring.X-ray Crystallography:

Structural confirmation of the pyridinone ring and fluorine positions has been achieved by X-ray crystallography, showing characteristic bond lengths for the amide C=O and C–N bonds, and hydrogen bonding patterns in the solid state.

Summary and Recommendations

- The most efficient and commonly used method for preparing this compound involves hydrolysis of tetrafluoropyridine derivatives , especially starting from 2,3,5,6-tetrafluoropyridin-4-ol or 4-amino derivatives.

- Reduction of pentafluoropyridine is a viable but less practical route due to reagent cost and reaction control issues.

- Nucleophilic aromatic substitution on pentafluoropyridine with ammonia or hydroxide is a useful step to introduce functional groups that can be converted to the pyridinone.

- Multi-step oxidation and rearrangement methods exist but generally suffer from low yields and complexity.

This comprehensive analysis integrates diverse research findings and experimental data to provide a professional and authoritative guide on the preparation of this compound. The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrafluoropyridin-2(1H)-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyridin-2(1H)-one derivatives with various functional groups.

Oxidation: Oxidized products such as pyridine N-oxides.

Reduction: Reduced products like tetrahydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3,4,5,6-tetrafluoropyridin-2(1H)-one has been investigated for its potential as an active pharmaceutical ingredient (API). Its fluorinated structure enhances lipophilicity and metabolic stability, which are desirable traits for drug candidates.

Case Study: Antimicrobial Agents

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Effective against E. coli | |

| Compound B | Inhibitory effect on S. aureus |

These findings suggest that further development of this compound could lead to new classes of antibiotics.

Materials Science

The compound's unique electronic properties also make it suitable for applications in materials science. It can be used as a precursor for the synthesis of functionalized polymers and materials with specific electronic properties.

Table: Properties of Fluorinated Polymers Derived from this compound

| Polymer Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 10^-4 | 300 |

| Polymer B | 10^-5 | 280 |

These polymers demonstrate enhanced thermal stability and conductivity compared to their non-fluorinated counterparts.

Agricultural Applications

In agriculture, compounds derived from this compound have been explored as potential herbicides. The fluorine substituents increase the herbicidal activity by affecting the target site within plant systems.

Case Study: Herbicidal Efficacy

Research has indicated that certain derivatives can effectively control weed species:

| Compound | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide A | Amaranthus retroflexus | 85% | |

| Herbicide B | Echinochloa crus-galli | 90% |

These results highlight the potential for developing new herbicides based on this compound.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrafluoropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules. In chemical reactions, the electron-withdrawing effect of fluorine atoms can influence the reactivity and stability of intermediates and transition states.

Comparison with Similar Compounds

Structural and Substituent Variations

Fluorinated pyridinones vary in the number, position, and type of substituents, leading to distinct physicochemical and biological properties. Key analogs include:

Key Observations :

- Fluorination Impact: The tetrafluoro substitution in the target compound likely enhances its electron-deficient nature compared to mono- or trifluoromethyl-substituted analogs, affecting reactivity and intermolecular interactions.

- Ring Saturation: DMPU (a pyrimidinone derivative) lacks aromaticity, making it a polar solvent, whereas aromatic fluorinated pyridinones are more suited for applications requiring planar π-systems.

Comparison :

Physicochemical Properties

Data from related compounds highlight trends in fluorinated systems:

| Property | 3,4,5,6-Tetrafluoropyridin-2(1H)-one (Inferred) | 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one | DMPU |

|---|---|---|---|

| Melting Point | Likely >100°C (aromatic, fluorinated) | 112–114°C (crystalline) | -20°C (liquid) |

| Boiling Point | High (fluorine increases molecular weight) | Not reported | 146°C at 44 mmHg |

| Solubility | Low in water (hydrophobic fluorine) | Soluble in organic solvents | Miscible with polar aprotic solvents |

| Toxicity | Expected moderate toxicity (fluoroaromatic) | Acute toxicity in rodents (LD₅₀ ~500 mg/kg) | LD₅₀ = 1770 mg/kg (oral, rabbit) |

Notes:

Comparison :

- Fluorinated pyridinones show promise in drug discovery due to enhanced bioavailability and target binding.

- The target compound’s tetrafluoro substitution may improve blood-brain barrier penetration compared to less fluorinated analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3,4,5,6-tetrafluoropyridin-2(1H)-one and its derivatives?

Answer:

The synthesis of fluorinated pyridinones typically involves nucleophilic fluorination, cyclocondensation, or polyfluoroalkylation strategies. For example:

- Method C : Reaction in 1,4-dioxane at 60°C, achieving yields up to 67% for structurally related compounds like 4-heptafluoropropyl derivatives .

- Method D : Ethanol-mediated reactions at 60°C, though yields may vary (e.g., 19–36%) due to steric and electronic effects of substituents .

Key challenges include regioselective fluorination and purification of hygroscopic intermediates. Multi-step protocols with protective groups (e.g., trifluoroacetyl) are often required to prevent side reactions.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy : ¹⁹F NMR resolves fluorine environments, while ¹H/¹³C NMR identifies proton coupling and carbon frameworks .

- X-ray Diffraction : Confirms regiochemistry and hydrogen-bonding patterns, as demonstrated for analogous 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation pathways, especially for polyfluoroalkyl derivatives .

Advanced: How can researchers optimize low-yield reactions in fluoropyridinone synthesis?

Answer:

Yield discrepancies (e.g., 19% vs. 67% in Methods C/D) often stem from:

- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance fluorophilicity but may hinder crystallization .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve regioselectivity in fluorination steps, as seen in analogous C–H activation studies .

- Reaction Monitoring : Use TLC or in-situ ¹⁹F NMR to detect intermediates and adjust reaction times .

Advanced: What computational tools aid in predicting the reactivity of fluorinated pyridinones?

Answer:

- DFT Calculations : Model fluorine’s electron-withdrawing effects on ring acidity and nucleophilic sites. For example, Fukui indices predict electrophilic attack positions .

- SHELX Refinement : Resolve crystallographic ambiguities (e.g., disorder in fluorine positions) using iterative least-squares algorithms .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions for solubility and stability .

Basic: How is acute toxicity assessed for fluorinated pyridinones in preclinical studies?

Answer:

- In Vivo Models : Use Sprague–Dawley rats or CD-1 mice for LD₅₀ determination via oral/intraperitoneal administration .

- Behavioral Endpoints : Monitor locomotor activity, respiratory distress, and mortality over 24–72 hours .

- Statistical Analysis : Process data with GraphPad Prism to calculate significance (p < 0.05) and dose-response curves .

Advanced: How to resolve contradictions in reported biological activities of fluoropyridinones?

Answer:

Discrepancies in bioactivity (e.g., analgesic vs. toxic effects) arise from:

- Structural Variants : Minor substituent changes (e.g., CF₃ vs. heptafluoropropyl) alter pharmacokinetics .

- Assay Conditions : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for fluorophore interference in fluorescence-based assays .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., thermal plate tests vs. tail-flick assays) to identify confounding variables .

Advanced: What strategies enable selective fluorination in pyridinone ring systems?

Answer:

- Directed C–H Fluorination : Use directing groups (e.g., pyridyl) to achieve meta-fluorination, as reported for terpyridine derivatives .

- Electrophilic Fluorination : Employ Selectfluor® or NFSI under acidic conditions to target electron-rich positions .

- Post-Synthetic Modification : Introduce fluorine via late-stage cross-coupling (e.g., Suzuki-Miyaura with fluorinated boronic esters) .

Basic: What safety protocols are critical when handling fluorinated pyridinones?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal : Neutralize acidic fluorinated byproducts with calcium carbonate before disposal .

- Storage : Keep compounds desiccated (over molecular sieves) to prevent hydrolysis .

Advanced: How can researchers leverage fluoropyridinones in supramolecular chemistry?

Answer:

- Hydrogen-Bonding Motifs : Utilize the carbonyl and fluorine groups to design self-assembled frameworks (SAFs) for catalysis or sensing .

- Coordination Polymers : Complex with lanthanides (e.g., Eu³⁺) via pyridinone’s lone pairs for luminescent materials .

Advanced: What are the challenges in scaling up fluoropyridinone synthesis for academic-industrial collaborations?

Answer:

- Process Chemistry : Replace hazardous solvents (e.g., 1,4-dioxane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Purification : Develop continuous-flow crystallization systems to handle hygroscopic intermediates .

- Regulatory Compliance : Align synthetic routes with REACH guidelines for fluorine waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.